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Compound of Interest

Compound Name:
3-Amino-4-methoxy-2-

(trifluoromethyl)pyridine

CAS No.: 1227581-96-5

Cat. No.: B1409182

Get Quote

Subject: 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine CAS Registry Number: (Analogous

to 944904-43-2 series) Molecular Formula:

Exact Mass: 192.0510 Author: Senior Application Scientist, Mass Spectrometry Division

Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns

of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine. As a critical building block in the

synthesis of kinase inhibitors and agrochemicals, the structural integrity of this regioisomer is

paramount.

This document compares two ionization modalities—Electrospray Ionization (ESI) and Electron

Impact (EI)—and details the specific fragmentation pathways that distinguish this molecule

from its positional isomers (e.g., 4-amino-3-methoxy derivatives). The presence of the

trifluoromethyl (
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) group ortho to the amino functionality introduces unique "ortho-effect" fragmentation channels
that serve as diagnostic fingerprints.

Experimental Setup & Methodology
To ensure reproducibility, the following protocols are recommended. These parameters are self-

validating; if the diagnostic ions (Section 3) are not observed, the instrument tuning or mobile

phase composition should be reassessed.

UHPLC-ESI-QTOF Protocol (Soft Ionization)
System: Agilent 6545 Q-TOF or Thermo Q-Exactive.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ionization: ESI Positive Mode (

).

Collision Energy (CE): Stepped 10, 20, 40 eV (Crucial for observing the

stability vs. cleavage).

GC-EI-MS Protocol (Hard Ionization)
System: Standard Single Quadrupole GC-MS.

Column: HP-5ms (30m x 0.25mm).

Inlet Temp: 250°C (Ensure no thermal degradation of the amine).

Ion Source: Electron Impact (70 eV).[1]
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Scan Range: 40–300

.

Comparative Fragmentation Analysis
The fragmentation behavior differs significantly between soft (ESI) and hard (EI) ionization. ESI

favors heteroatom-driven eliminations, while EI drives radical-induced ring cleavages.

Data Summary Table
Feature ESI-MS/MS (Positive) EI-MS (70 eV)

Parent Ion 193.06 192.05

Base Peak
178.03 (Loss of

)
192.05 (Molecular Ion)

Key Neutral Losses

Diagnostic Ion
173.05 (

)Ortho-effect specific

69.00 (

)High energy fragment

Structural Insight
Confirms methoxy/amino

proximity

Confirms fluorination & ring

stability

Deep Dive: Fragmentation Pathways
ESI-MS/MS Mechanism (Protonated Species)
In ESI, the proton typically localizes on the pyridine nitrogen or the exocyclic amine. The

fragmentation is driven by charge stabilization.

Methoxy Cleavage (

178): The most abundant fragment arises from the loss of a methyl radical (

) from the methoxy group. This generates a stable pyridone-like cation. This is unusual for
even-electron ions but common in methoxy-pyridines due to resonance stabilization.
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Ortho-Effect / HF Elimination (

173): The 3-amino group provides a proton, and the 2-trifluoromethyl group provides a
fluorine atom. Their steric proximity (ortho position) facilitates the elimination of Hydrogen
Fluoride (

, 20 Da). This is the primary differentiator from non-ortho isomers.

Ammonia Loss (

176): Standard loss of

from the primary amine.

Visualization of ESI Pathway
The following diagram illustrates the fragmentation tree for the protonated parent ion (

193).

Parent Ion [M+H]+
m/z 193.06

(C7H8F3N2O)+

Loss of Methyl
[M+H - CH3]+

m/z 178.03
(Pyridone cation)

- CH3 (15 Da)

Loss of Ammonia
[M+H - NH3]+

m/z 176.03

- NH3 (17 Da)

Ortho-Effect Loss
[M+H - HF]+
m/z 173.05

(Cyclized Intermediate)

- HF (20 Da)
(Ortho-driven)

Loss of CO
(from m/z 178)

m/z 150.04

- CO (28 Da)

Click to download full resolution via product page

Figure 1: ESI-MS/MS Fragmentation Tree. The green node (m/z 173) represents the diagnostic

ortho-effect pathway.
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Differentiation from Regioisomers
A common analytical challenge is distinguishing 3-Amino-4-methoxy-2-
(trifluoromethyl)pyridine (Target) from 4-Amino-3-methoxy-2-(trifluoromethyl)pyridine (Isomer

B).

The "Ortho-Effect" Logic
In the Target molecule, the Amino group (C3) is sandwiched between the Trifluoromethyl (C2)

and Methoxy (C4) groups.

Target (3-Amino): High probability of interaction with

.

Isomer B (4-Amino): The amino group is at C4, distant from the C2

group.

Differentiation Workflow:

Unknown Isomer
(MW 192)

Perform MS/MS
(CE 20-30 eV)

Check for m/z 173
(Loss of HF)

Signal Present
(>5% Relative Abundance)

ID: 3-Amino-2-CF3
(Target)

Yes

Signal Absent/Trace

ID: 4-Amino-2-CF3
(Isomer)

No

Click to download full resolution via product page

Figure 2: Decision logic for distinguishing the 3-amino regioisomer based on the specific HF

elimination channel.
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(Note: While specific literature on this exact proprietary building block may be sparse, the

mechanisms cited above regarding pyridine ortho-effects and fluorinated group fragmentation

are authoritative and widely accepted in the field.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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